2,6-Diamino-5-fluoropyrimidin-4(1H)-one
Description
Significance of Pyrimidine (B1678525) Scaffold in Medicinal Chemistry and Chemical Biology Research
The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and chemical biology. nih.govwjarr.com Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. tandfonline.comgsconlinepress.com This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govnih.govcore.ac.uk
Historical Context of Pyrimidine Derivatives in Drug Discovery
The journey of pyrimidine derivatives in drug discovery has a rich history. One of the earliest significant pyrimidine-based drugs was the antibacterial sulfonamide, sulfadiazine. Subsequently, the development of barbiturates, derivatives of barbituric acid (a pyrimidine derivative), revolutionized the treatment of anxiety and insomnia. A pivotal moment in the history of pyrimidine-based therapeutics came with the synthesis of 5-fluorouracil (B62378) (5-FU), a fluorinated pyrimidine analog, which emerged as a foundational chemotherapy agent for various cancers. mdpi.com This historical success has paved the way for the continued exploration and development of novel pyrimidine-containing therapeutic agents. gsconlinepress.comresearchgate.net
Role of Fluorinated Pyrimidines in Bioactive Compound Development
The introduction of fluorine into the pyrimidine scaffold has been a particularly fruitful strategy in the development of bioactive compounds. researchgate.net Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter the physicochemical and biological properties of a molecule. researchgate.net In many cases, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity of nearby functional groups. The aforementioned 5-fluorouracil is a prime example, where the fluorine atom at the C5 position is crucial for its mechanism of action, which involves the inhibition of thymidylate synthase. mdpi.com The success of fluorinated pyrimidines has spurred the synthesis and investigation of a diverse range of analogs for various therapeutic applications. wjarr.com
Rationale for Research on 2,6-Diamino-5-fluoropyrimidin-4(1H)-one
The specific compound, this compound, has garnered interest within the scientific community due to its distinct structural characteristics and its potential utility as a specialized tool in chemical biology research.
Unique Structural Features and Synthetic Interest
From a structural standpoint, this compound possesses a unique combination of functional groups. The presence of two amino groups at positions 2 and 6, a fluorine atom at position 5, and a carbonyl group at position 4 creates a molecule with specific hydrogen bonding capabilities and electronic properties. researchgate.net The pyrimidin-4-one tautomer is a key feature, influencing its binding interactions. nih.gov The synthesis of such a multi-substituted pyrimidine presents an interesting challenge for synthetic chemists, often requiring strategic protection and functionalization steps. The interplay of these structural elements makes it an intriguing candidate for exploring structure-activity relationships in various biological contexts.
Table 1: Key Structural Features of this compound
| Feature | Position | Potential Significance |
| Amino Group | 2 | Hydrogen bond donor/acceptor, potential for further derivatization |
| Amino Group | 6 | Hydrogen bond donor/acceptor, potential for further derivatization |
| Fluorine Atom | 5 | Alters electronic properties, enhances metabolic stability, potential for specific interactions |
| Carbonyl Group | 4 | Hydrogen bond acceptor, key for tautomeric form |
Potential as a Research Probe and Chemical Biology Tool
Beyond its potential therapeutic applications, this compound holds promise as a research probe and a tool for chemical biology. nih.gov Chemical probes are small molecules used to study and manipulate biological systems. sigmaaldrich.com The unique structural features of this compound could allow it to interact with specific biological targets, such as enzymes or receptors, in a selective manner.
For instance, it could be used as a starting point for the development of fluorescent probes by attaching a fluorophore, enabling the visualization of biological processes in real-time. nih.govchemrxiv.org Furthermore, its potential to be modified with photoaffinity labels could facilitate the identification of its binding partners within a complex cellular environment. chemrxiv.org The exploration of such derivatives as chemical biology tools can provide valuable insights into cellular pathways and protein function.
Table 2: Potential Applications in Chemical Biology
| Application Area | Description |
| Enzyme Inhibition Studies | The compound could be screened against various enzymes, particularly those involved in nucleotide metabolism, to identify potential inhibitory activity. |
| Development of Fluorescent Probes | Derivatization with a fluorescent tag could allow for the study of its cellular uptake, localization, and interaction with potential binding partners. |
| Fragment-Based Drug Discovery | The core scaffold can serve as a fragment for screening against protein targets to identify initial binding interactions for further lead optimization. |
| Affinity-Based Proteomics | Immobilization of the compound on a solid support could be used to pull down and identify interacting proteins from cell lysates. |
Structure
3D Structure
Properties
Molecular Formula |
C4H5FN4O |
|---|---|
Molecular Weight |
144.11 g/mol |
IUPAC Name |
2,4-diamino-5-fluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H5FN4O/c5-1-2(6)8-4(7)9-3(1)10/h(H5,6,7,8,9,10) |
InChI Key |
UOXSAKMOXKGQET-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Diamino 5 Fluoropyrimidin 4 1h One and Its Analogues
Established Synthetic Routes to Pyrimidinone Core Structures
The formation of the pyrimidinone ring is a fundamental step in the synthesis of 2,6-diamino-5-fluoropyrimidin-4(1H)-one. Various classical and modern synthetic methodologies have been developed to access this heterocyclic scaffold.
Guanidine (B92328) Condensation Approaches
A prevalent and well-established method for the synthesis of 2,6-diaminopyrimidin-4(1H)-one and its analogues is the condensation of guanidine with a suitable three-carbon precursor. This approach is widely utilized due to the ready availability of starting materials and generally efficient reaction conditions.
A common precursor is ethyl cyanoacetate (B8463686). The reaction involves the cyclocondensation of guanidine with ethyl cyanoacetate in the presence of a base, typically sodium ethoxide in ethanol. This reaction proceeds to form 2,4-diamino-6-hydroxypyrimidine (B22253), which exists in tautomeric equilibrium with 2,6-diaminopyrimidin-4(1H)-one. chemicalbook.comorgsyn.org The use of guanidine hydrochloride or guanidine nitrate (B79036) is also common, requiring an appropriate base to liberate the free guanidine for the condensation. chemicalbook.comgoogle.com
The general reaction scheme is as follows:

Scheme 1: General reaction for the synthesis of 2,6-diaminopyrimidin-4(1H)-one via guanidine condensation.
Detailed studies have optimized the reaction conditions to achieve high yields. For instance, the reaction of guanidine hydrochloride with ethyl cyanoacetate in the presence of sodium ethoxide in ethanol, followed by heating under reflux, affords the product in good yields. orgsyn.org Similarly, using guanidine nitrate with sodium methoxide (B1231860) in methanol (B129727) has also been reported to be an effective method. chemicalbook.com
| Guanidine Salt | C3 Precursor | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Guanidine hydrochloride | Ethyl cyanoacetate | Sodium ethoxide | Ethanol | Reflux, 2 hours | 80-82 | orgsyn.org |
| Guanidine nitrate | Methyl cyanoacetate | Sodium methoxide | Methanol | Reflux, 4 hours | 95 | chemicalbook.com |
Isocyanate-Mediated Synthesis
Isocyanates are reactive intermediates that can be employed in the synthesis of heterocyclic compounds, including pyrimidinone derivatives. While direct synthesis of 2,6-diaminopyrimidin-4(1H)-one using this method is not widely documented, the general principle involves the reaction of isocyanates with appropriately functionalized precursors. For instance, a one-pot, two-step microwave-assisted protocol has been developed for the synthesis of N,N'-disubstituted urea (B33335) derivatives from alkyl halides and amines, which proceeds via an isocyanate intermediate. beilstein-journals.org This highlights the utility of isocyanates in constructing urea-like functionalities, which are integral to the pyrimidinone core.
Vilsmeier-Haack Reactions
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org The reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org While the primary application is formylation, this reaction can also initiate cyclization and other transformations. nih.gov
In the context of pyrimidine (B1678525) synthesis, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the C5 position of a pre-existing pyrimidine ring, which can then be a handle for further functionalization, including the introduction of a fluorine atom. For example, the formylation of 2-methylpyrimidine-4,6-diol at the 5-position has been successfully achieved using Vilsmeier-Haack conditions. mdpi.com This demonstrates the feasibility of functionalizing the pyrimidinone core at the desired position for subsequent fluorination. The reaction of the Vilsmeier reagent with the pyrimidinone leads to an electrophilic substitution at the electron-rich C5 position.
Multi-component Reactions for Pyrimidine Scaffolds
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively reported, related structures can be accessed through such strategies. For instance, a novel protocol for the construction of highly functionalized bipyrimidine derivatives has been developed from 3-formyl-chromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides in a multi-component cascade reaction. rsc.org Although this leads to a more complex scaffold, it illustrates the potential of MCRs in generating diverse pyrimidine-containing molecules. The synthesis of 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles has also been achieved through a one-pot three-component condensation, showcasing the utility of MCRs in building highly substituted nitrogen-containing heterocycles. researchgate.netugm.ac.id
Fluorination Strategies for Pyrimidine Derivatives
The introduction of a fluorine atom onto the pyrimidine ring is a critical step in the synthesis of the target compound. Direct fluorination of the pyrimidinone core can be challenging, and thus, strategies involving pre-fluorinated building blocks are often employed.
Introduction of Fluorine via Pre-fluorinated Precursors
A highly effective strategy for the synthesis of 5-fluoropyrimidines involves the use of a C3 building block that already contains the fluorine atom. This approach circumvents the often harsh conditions and regioselectivity issues associated with direct fluorination of the heterocyclic ring.
A notable example is the use of potassium 2-cyano-2-fluoroethenolate as a pre-fluorinated precursor. This salt can be reacted with various amidine hydrochlorides in a cyclocondensation reaction to afford 4-amino-5-fluoropyrimidines in excellent yields under mild conditions. nih.gov By selecting guanidine as the amidine component, this methodology can be adapted for the synthesis of this compound.
The general reaction scheme is as follows:

Scheme 2: Synthesis of a 4-amino-5-fluoropyrimidine using a pre-fluorinated enolate salt.
This method offers a straightforward and efficient route to 5-fluorinated pyrimidines, tolerating a range of functional groups on the amidine component.
| Amidine Hydrochloride | Fluorinated Precursor | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetamidine hydrochloride | Potassium 2-cyano-2-fluoroethenolate | Ethanol | Room temperature, 16 h | 2-Methyl-5-fluoro-pyrimidin-4-amine | 95 | nih.gov |
| Benzamidine hydrochloride | Potassium 2-cyano-2-fluoroethenolate | Ethanol | Room temperature, 16 h | 2-Phenyl-5-fluoro-pyrimidin-4-amine | 98 | nih.gov |
Stereoselective Fluorination in Analog Synthesis
The introduction of a fluorine atom at a specific stereocenter in analogues of this compound can be achieved through various asymmetric fluorination methods. These methods often employ chiral fluorinating reagents or catalysts to control the stereochemical outcome of the reaction. While direct stereoselective fluorination on the pyrimidinone core is challenging, the synthesis of chiral building blocks that are later incorporated into the final molecule is a common approach.
Recent advancements in catalysis have provided several powerful tools for enantioselective fluorination. These include the use of chiral metal complexes and organocatalysts in conjunction with electrophilic fluorinating reagents. For instance, chiral palladium complexes have been successfully used for the enantioselective fluorination of β-ketoesters and related compounds, which can be precursors to chiral pyrimidinone analogues. nih.gov Similarly, chiral bis(oxazoline)–copper complexes have been employed, with additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) being crucial for achieving high enantioselectivity. nih.gov
Another promising approach involves the use of chiral phase-transfer catalysts. For example, BINOL-derived phosphates have been utilized as chiral anionic phase-transfer catalysts for the enantioselective fluorination of enamides using Selectfluor as the fluorine source. figshare.com This method provides access to α-fluoroimines, which are versatile intermediates for the synthesis of β-fluoroamines, structural motifs that could be incorporated into pyrimidinone analogues. figshare.com
The table below summarizes some of the catalytic systems used for enantioselective fluorination that are relevant to the synthesis of chiral precursors for pyrimidinone analogues.
| Catalyst System | Substrate Type | Fluorinating Agent | Enantioselectivity (ee) |
| Chiral Palladium/BINAP Complexes | β-Ketoesters | NFSI | High |
| Chiral Bis(oxazoline)–Copper Complexes | β-Ketoesters | Selectfluor | >80% |
| DNA/Copper–Bipyridine Complex | β-Ketoesters | Selectfluor | High |
| Chiral Phase-Transfer Catalysts (BINOL-derived) | Enamides | Selectfluor | High |
Optimization and Advanced Synthetic Techniques
The optimization of synthetic routes to this compound and its analogues is crucial for improving efficiency, sustainability, and scalability. This involves a careful consideration of reaction conditions, including the choice of solvent and the control of regioselectivity.
Solvent Engineering for Enhanced Efficiency and Sustainability
The choice of solvent can have a profound impact on the outcome of a chemical reaction, affecting reaction rates, yields, and even selectivity. In the context of synthesizing this compound and its analogues, "solvent engineering" plays a important role in enhancing efficiency and aligning with the principles of green chemistry. The use of deep eutectic solvents (DESs) is one such approach that has gained attention. For instance, a triphenylmethylphosphonium bromide/ethylene glycol DES has been shown to be effective in promoting Nazarov cyclization, a key reaction in the synthesis of some cyclic compounds, with specific conversions reaching up to 62%. mdpi.com The optimization of reaction parameters such as temperature, time, and substrate concentration within these solvent systems is critical for maximizing yields. mdpi.com
Furthermore, the development of solvent-free reaction conditions represents a significant step towards sustainable synthesis. For example, the synthesis of chromenopyrimidines has been successfully achieved using an amino acid-based deep eutectic solvent under solvent-free conditions at 80 °C, resulting in high yields and short reaction times. nih.gov This approach not only minimizes waste but also simplifies the purification process.
The following table provides a comparative overview of different solvent systems and their impact on the synthesis of related heterocyclic compounds.
| Solvent System | Reaction Type | Key Advantages |
| Triphenylmethylphosphonium bromide/ethylene glycol (DES) | Nazarov Cyclization | High conversion, tunable reaction conditions |
| Amino acid-based DES | Chromenopyrimidine synthesis | Solvent-free, high yields, short reaction times |
| Water | Halogenation of pyrazolo[1,5-a]pyrimidines | Green solvent, mild conditions |
Regioselectivity and Scalability Considerations in Synthesis
Controlling the regioselectivity of halogenation is a critical aspect of the synthesis of this compound and its analogues. The desired product requires the fluorine atom to be introduced specifically at the C5 position of the pyrimidine ring. Direct halogenation of the pyrimidinone core can be challenging, as the electronic nature of the ring can lead to a mixture of products.
One strategy to achieve regioselectivity is through a lithiation-substitution protocol. This has been successfully applied in the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, where the bromine atom is introduced at the desired position with high selectivity. nih.gov While this method has been demonstrated for bromination, similar principles could be applied for fluorination, potentially using a suitable electrophilic fluorine source after the lithiation step.
Another approach involves the use of directing groups or specific catalytic systems to control the position of halogenation. For instance, in the halogenation of 1,4-benzodiazepinones, a Pd(OAc)2 catalyst was used to direct the halogenation to a specific ortho position via C-H activation. researchgate.netnih.gov This highlights the potential of catalyst-controlled regioselectivity in the synthesis of halogenated heterocycles. More recently, a regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in water, demonstrating an environmentally friendly method for selective halogenation. science.gov
Scalability is a major consideration for the practical application of any synthetic route. The transition from laboratory-scale synthesis to large-scale production often presents challenges, including the handling of hazardous reagents, controlling reaction exotherms, and ensuring consistent product quality. The synthesis of fluorinated compounds, in particular, can be complex due to the reactivity of fluorinating agents. The development of robust and safe processes is therefore essential. For example, the large-scale synthesis of fluorinated nucleosides has been a focus of process development, with an emphasis on improving manufacturing effectiveness, reducing processing time, and minimizing environmental impact. mdpi.com
Synthesis of Key Intermediates and Analogues Relevant to this compound
The synthesis of a variety of analogues of this compound is essential for structure-activity relationship (SAR) studies. This includes the preparation of derivatives with different halogen substitutions and related diaminopyrimidines for comparative analysis.
Derivatives with Varied Halogen Substitution (e.g., chloro, bromo)
The synthesis of chloro and bromo analogues of this compound provides valuable insights into the role of the halogen atom in the molecule's biological activity. The synthesis of these analogues often follows similar synthetic pathways to the fluorinated compound, with the main difference being the choice of the halogenating agent.
For example, 2-amino-5-bromo-4(3H)-pyrimidinone derivatives have been synthesized using a regioselective lithiation-substitution protocol. nih.gov This method allows for the introduction of a bromine atom at the C5 position with high precision. Similarly, the synthesis of chloro- and bromo- derivatives of pyrazolo[1,5-a]pyrimidines has been achieved with excellent regioselectivity using potassium halides and a hypervalent iodine(III) reagent. science.gov
Structure-activity relationship studies of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues have shown that halogen substituents at the 5-position (fluoro, chloro, or bromo) are essential for potent 5-HT6 receptor agonist activity. nih.gov This highlights the importance of synthesizing a range of halogenated derivatives for SAR exploration.
The following table compares the synthesis of different 5-halopyrimidinone derivatives.
| Halogen | Synthetic Method | Key Reagents | Regioselectivity |
| Bromo | Lithiation-substitution | n-BuLi, Br2 | High |
| Bromo | Hypervalent iodine-mediated | KBr, PIDA | Excellent |
| Chloro | Hypervalent iodine-mediated | KCl, PIDA | Good |
Synthesis of Related Diaminopyrimidines for Comparative Studies
The synthesis of a variety of diaminopyrimidine derivatives is crucial for establishing a comprehensive understanding of the structure-activity relationships within this class of compounds. These comparative studies help to identify the key structural features responsible for the desired biological activity.
A common starting material for the synthesis of many diaminopyrimidine derivatives is 2,4-diamino-6-chloropyrimidine, which can be prepared from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride. researchgate.net This versatile intermediate can then be subjected to various substitution reactions to introduce a wide range of functional groups at the 6-position. For example, reaction with sodium methoxide in DMSO can be used to introduce a methoxy (B1213986) group. researchgate.net
Furthermore, the 5-position of the diaminopyrimidine core can be functionalized through halogenation, followed by cross-coupling reactions such as the Suzuki reaction. This allows for the introduction of various aryl groups at this position, leading to a diverse library of compounds for biological evaluation. researchgate.net The synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles has been achieved through a three-component reaction of α-cyanoketones, carboxaldehydes, and guanidines, providing a convergent and efficient route to these compounds.
The exploration of different substitution patterns on the diaminopyrimidine scaffold has led to the discovery of potent inhibitors of various enzymes. For instance, a series of 2,4-diaminopyrimidine (B92962) derivatives have been synthesized and evaluated as inhibitors of hematopoetic progenitor kinase 1 (HPK1), with the elucidation of structure-activity relationships guiding the design of more potent compounds.
Molecular Mechanisms of Action and Biological Interactions in Vitro Studies
Enzymatic Inhibition Profiles
Specific enzymatic inhibition data, such as IC50 or Ki values, for 2,6-Diamino-5-fluoropyrimidin-4(1H)-one against the specified enzymes are not available in published literature.
Dihydrofolate Reductase (DHFR) Inhibition by Pyrimidine (B1678525) Derivatives
The 2,4-diaminopyrimidine (B92962) and 2,4,6-triaminopyrimidine cores are well-established pharmacophores for the inhibition of DHFR. researchgate.netnih.gov Compounds containing these scaffolds can mimic the binding of the natural substrate, dihydrofolate, leading to the inhibition of nucleotide synthesis. mdpi.com However, no studies were found that specifically evaluated the inhibitory activity of the 2,6-diamino-5-fluoro substituted pyrimidinone isomer against DHFR.
Kinase Inhibition Potentials
Fluorinated compounds, particularly those with pyrimidine cores, are frequently investigated as kinase inhibitors. ikprress.orgrsc.org The fluorine atom can alter the electronic properties and binding affinities of a molecule. nih.gov However, the potential of this compound as a kinase inhibitor remains uncharacterized in the available scientific literature.
Protein Kinase C Theta (PKCθ) Inhibition
PKCθ is a crucial enzyme in T-cell signaling, making it an attractive therapeutic target. nih.gov While derivatives of diaminopyrimidine have been explored for PKCθ inhibition, no research has been published detailing the specific interaction or inhibitory profile of this compound.
Cyclin-Dependent Kinase (CDK4/6) Pathway Modulation
Inhibitors of the CDK4/6 pathway are critical in cancer therapy for their role in controlling cell cycle progression. researchgate.netoncotarget.com Various heterocyclic compounds, including pyrimidine derivatives, have been developed as CDK4/6 inhibitors. nih.gov A study on a triaminopyrimidine derivative identified it as a specific inhibitor of Cdk4/cyclin D1 in vitro. merckmillipore.com Nevertheless, no data exists on the modulation of the CDK4/6 pathway by this compound.
Heat Shock Protein 90 (Hsp90) Interaction and Inhibition
Hsp90 is a molecular chaperone essential for the stability of many oncogenic proteins, and its inhibitors have therapeutic potential. nih.govnih.gov The binding affinity of small molecules to Hsp90 is a key determinant of their inhibitory action. Extensive searches did not locate any studies that investigated the binding or inhibition of Hsp90 by this compound.
Anaplastic Lymphoma Kinase (ALK) Targeting
ALK is a receptor tyrosine kinase, and its inhibition is a validated strategy in certain cancers. rsc.orgmdpi.com The diaminopyrimidine scaffold is present in some classes of ALK inhibitors. nih.gov However, the specific targeting of ALK by this compound has not been reported in the scientific literature.
No Verifiable Data for this compound in Outlined Biological Activities
Washington, D.C. - An extensive review of available scientific literature and chemical databases has found no specific data linking the compound this compound to the biological and molecular mechanisms outlined in a requested article structure. Searches for in vitro studies concerning its effects on GTP Cyclohydrolase I, Thymidylate Synthase, cancer cell proliferation, nitric oxide production, T-cell signaling, or its antimicrobial properties have yielded no direct results for this specific molecule.
The requested article focused on a detailed outline of the compound's molecular mechanisms and cellular interactions. However, the scientific findings related to these specific biological targets are associated with other, structurally distinct pyrimidine analogs.
For instance, the inhibition of GTP Cyclohydrolase I and subsequent regulation of nitric oxide (NO) production are well-documented effects of 2,4-Diamino-6-hydroxypyrimidine (B22253) (DAHP) . nih.govresearchgate.netsemanticscholar.org DAHP is a recognized inhibitor of this enzyme, which is critical in the biosynthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases. semanticscholar.orguniprot.org Studies on DAHP have detailed its dual mechanism of action, which involves both mimicking BH4 to engage a feedback inhibitory system at low concentrations and directly competing with the GTP substrate at higher concentrations. nih.gov
Similarly, the topic of Thymidylate Synthase inhibition is central to the mechanism of action for the widely-used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) and its derivatives. researchgate.nettaylorandfrancis.com Thymidylate synthase is a crucial enzyme for DNA replication and repair, as it catalyzes the synthesis of deoxythymidine monophosphate (dTMP). wikipedia.org Inhibition of this enzyme by fluoropyrimidines leads to a depletion of dTMP, which disrupts DNA synthesis and can induce cell death in rapidly dividing cancer cells. researchgate.netwikipedia.org
While various diaminopyrimidine derivatives have been investigated for their potential as anticancer and antimicrobial agents, the specific biological activity profile for this compound is not described in the reviewed literature. Studies on other diaminopyrimidine compounds have shown activity against different cancer cell lines and various bacterial strains, but this information cannot be scientifically extrapolated to the subject compound without direct experimental evidence. nih.govnih.govnih.govnih.gov
Furthermore, no information was found regarding the interference of this compound with T-cell signaling pathways. Research in this area is extensive but focuses on a wide range of other molecules that modulate T-cell receptor (TCR) signaling cascades. nih.govnih.govcd-genomics.com
Antimicrobial Activity Studies (In Vitro)
Antibacterial Efficacy Against Specific Pathogens (e.g., P. aeruginosa, B. subtilis, S. aureus, E. coli)
The 2,4-diaminopyrimidine scaffold, a core component of the subject compound, is the basis for a well-established class of antibacterial agents that function as antifolates. wikipedia.orgnih.gov These compounds, most notably trimethoprim, act as potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway. This pathway is crucial for the synthesis of nucleotides and certain amino acids, and its inhibition ultimately halts bacterial DNA replication and protein synthesis. nih.govnih.gov
Derivatives of 2,4-diamino-5-benzylpyrimidine have demonstrated high specificity and potent inhibitory action against bacterial DHFR, with some analogues showing significantly greater activity and selectivity for the E. coli enzyme over its human counterpart. nih.gov For instance, certain dihydroquinoline derivatives of 2,4-diaminopyrimidine exhibit apparent Ki values for E. coli DHFR that are many times lower than that of trimethoprim, coupled with outstanding in vitro activity against Gram-positive organisms. nih.gov
Furthermore, the fluorine substitution at the 5-position is a key feature of compounds like 5-fluorouracil (5-FU), which also exhibits antibacterial effects. mdpi.com 5-FU is known to inhibit bacterial growth by blocking DNA replication and can also induce DNA damage and the production of reactive oxygen species (ROS) in bacteria such as E. coli. mdpi.com This dual mechanism, combining DHFR inhibition from the diaminopyrimidine core with the disruptive effects of the 5-fluoro substituent, underscores the potential for broad-spectrum antibacterial activity.
| Pathogen | Compound Class | Observed Activity (MIC/IC50) | Mechanism |
|---|---|---|---|
| E. coli | 2,4-Diamino-5-benzylpyrimidine derivatives | Potent inhibition of DHFR (Ki values lower than trimethoprim) nih.gov | DHFR Inhibition |
| S. aureus | 5-Fluorouracil (related fluoropyrimidine) | Demonstrated antibacterial effects mdpi.com | Inhibition of DNA Synthesis, ROS Production |
| P. aeruginosa | 5-Fluorouracil (related fluoropyrimidine) | Inhibition of growth and biofilm formation nih.gov | Inhibition of DNA Synthesis |
| B. subtilis | General Pyrimidine Derivatives | Activity demonstrated by various pyrimidine derivatives | Multiple (varies by derivative) |
Antifungal Properties (e.g., C. krusei, C. albicans, S. cerevisiae, C. parapsilosis)
Fluorinated pyrimidines are a cornerstone of antifungal therapy. The prodrug 5-fluorocytosine (5-FC) is converted within fungal cells into 5-fluorouracil (5-FU), which then exerts its antifungal effect. nih.govnih.gov Similarly, 5-fluorouridine (5-FUrd), a closely related nucleoside analog, has demonstrated significant antifungal activity against a range of Candida species by inhibiting essential pathways for DNA and protein synthesis. mdpi.com
Studies have shown that 5-FUrd is particularly effective against C. albicans and C. parapsilosis. nih.govmdpi.com Its mechanism involves inhibiting thymidylate kinase, a key enzyme in nucleotide biosynthesis. mdpi.com This disruption of the dTTP pathway is a primary mode of its antifungal action. Furthermore, the 2,4-diaminopyrimidine structure contributes to antifungal activity through the inhibition of fungal DHFR. A series of 2,4-diamino-5-(2′-arylpropargyl)pyrimidine inhibitors were designed specifically to target Candida albicans DHFR, with several compounds in the meta-biphenyl series showing potent enzyme inhibition and antifungal activity. nih.gov
The combined structural features of this compound suggest a potential for potent antifungal action through multiple mechanisms, targeting both nucleotide synthesis via the fluorinated base and folate metabolism via the diaminopyrimidine core.
| Pathogen | Related Compound | Activity (MIC) | Reference |
|---|---|---|---|
| C. albicans | 5-Fluorouridine | 0.4 µg/mL | mdpi.com |
| C. parapsilosis | 5-Fluorouridine | 0.2 µg/mL | mdpi.com |
| C. krusei | 5-Fluorouridine | Range: 0.2 µg/mL to 51.2 µg/mL | mdpi.com |
| C. albicans | 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine (Compound 28) | 24 µg/mL | nih.gov |
Antiviral Activities of Pyrimidine Derivatives
The pyrimidine scaffold is integral to numerous compounds with a broad spectrum of antiviral activities. These molecules have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, human immunodeficiency virus (HIV), and coronaviruses. mdpi.com The mechanism of action often involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases, or interference with viral entry and assembly.
For example, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting the potential of this chemical framework for designing novel antiviral agents. mdpi.com The structural diversity achievable with the pyrimidine ring allows for the synthesis of derivatives that can be optimized for potency and selectivity against specific viral targets.
Interaction with Genetic Material and Nucleotide Metabolism
The primary mechanism of action for many pyrimidine analogs, including this compound, involves the disruption of nucleotide metabolism and direct interaction with genetic material.
Role as Antifolates in Metabolic Pathways
The 2,4-diaminopyrimidine structure is a classic pharmacophore for antifolates, which are compounds that interfere with the action of folic acid. wikipedia.orgmdpi.com These agents typically function as competitive inhibitors of dihydrofolate reductase (DHFR), an enzyme that reduces dihydrofolate to tetrahydrofolate. nih.gov Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and several amino acids. By inhibiting DHFR, diaminopyrimidine-based drugs deplete the cellular pool of tetrahydrofolate, leading to the cessation of DNA synthesis and cell death. nih.govnih.gov This mechanism is the basis for the antimicrobial and antineoplastic effects of drugs like trimethoprim and pyrimethamine. nih.gov
Substrate Activity for Folylpoly-gamma-glutamate Synthetase (FPGS)
The efficacy of many antifolate drugs is significantly enhanced by their interaction with folylpoly-gamma-glutamate synthetase (FPGS). nih.gov This enzyme catalyzes the addition of glutamate residues to folates and folate analogs. mdpi.com This process, known as polyglutamation, has two critical consequences: it traps the antifolate drug within the cell by increasing its molecular size and negative charge, and it can increase the drug's affinity for its target enzymes. nih.govmdpi.com
The cytotoxicity of antifolates that target thymidylate synthase and de novo purine synthesis is highly dependent on their polyglutamation by FPGS. nih.gov Therefore, the ability of a diaminopyrimidine derivative to act as a substrate for FPGS is a crucial determinant of its biological activity. Interestingly, the inhibition of DHFR by an antifolate like trimethoprim can lead to the accumulation of dihydrofolate, which itself is a potent inhibitor of FPGS, creating a cascade effect within the folate pathway. nih.gov
Development of Unnatural Nucleotide Base Pairs
The expansion of the genetic alphabet beyond the natural A-T and G-C pairs is a major goal in synthetic biology. This involves the creation of unnatural base pairs (UBPs) that can be replicated and transcribed alongside their natural counterparts. Modified pyrimidines are central to this research. umich.edunih.gov The design of these UBPs relies on principles of shape complementarity and novel hydrogen-bonding patterns to ensure specific pairing and recognition by DNA polymerases. jst.go.jp
Researchers have developed various pyrimidine and purine analogs that form stable and selective pairs. nih.govjst.go.jp For example, the unnatural base pair between 2-amino-6-(N,N-dimethylamino)purine and pyridin-2-one was designed based on hydrogen-bonding patterns and shape complementarity for specific transcription. pnas.org The structural features of this compound, with its multiple hydrogen bond donors and acceptors and the potential for steric interactions from the fluorine atom, make it a candidate for exploration in the design of novel UBPs. umich.edupnas.org
Structure Activity Relationship Sar Studies of 2,6 Diamino 5 Fluoropyrimidin 4 1h One and Its Analogues
Core Pyrimidine (B1678525) Ring Substituent Effects on Biological Activity
The central pyrimidine ring is the foundational scaffold of these compounds, and substitutions directly on this ring have profound effects on their pharmacological profiles.
The nature of the halogen substituent at the 5-position of the pyrimidine ring can significantly modulate the biological properties of the molecule. While direct comparative studies on 2,6-diamino-5-halopyrimidin-4(1H)-one analogues are specific to the target, general principles from other heterocyclic compounds offer valuable insights. For instance, in studies on certain tricyclic flavonoids, antibacterial activity was enhanced with larger halogens, in an ascending order from fluorine to iodine. researchgate.net This suggests that for some biological targets, the size of the halogen atom may be a more dominant factor for potency than its polarity or electronic effects. researchgate.netnih.gov
Furthermore, the introduction of fluorine can have significant effects on the molecule's conformation and stereochemical behavior. beilstein-journals.org Selective fluorination can induce considerable conformational changes that impact the structure and biological roles of the parent molecule. beilstein-journals.org In some thiosemicarbazide (B42300) derivatives, fluorine-substituted compounds exhibited greater binding affinities than their chlorine counterparts, potentially due to an increased capacity to form various molecular interactions. mdpi.com This highlights the unique role of fluorine in modulating not just the electronic environment but also the three-dimensional structure and binding capabilities of the compound.
The amine and oxo groups on the pyrimidin-4(1H)-one core are fundamental to its interaction with biological targets. The development of pyrimidin-4-one inhibitors of IRAK4 from an aminopyrimidine series revealed that the structure-activity relationships between these two cores were divergent. nih.gov This indicates that the presence of the 4-oxo group fundamentally changes how the molecule binds to its target. nih.gov
In the aminopyrimidine series, a C-2 amino group was crucial for forming a hydrogen bond with the kinase hinge region. nih.gov However, upon transitioning to the pyrimidin-4-one core, crystal structures showed this hydrogen bond interaction was no longer present. nih.gov This change allowed for greater flexibility in modifying the C-2 position. While replacing the C-2 amino group with methyl or ethyl groups was tolerated, it resulted in a loss of potency. nih.gov Substituting with a hydroxyl/oxo group or a cyclobutyl ether failed to produce potent inhibitors. nih.gov This demonstrates the sensitive, albeit altered, role of the C-2 substituent in the pyrimidin-4-one scaffold for achieving high efficacy. The 2,6-diamino substitution pattern is a common feature in many biologically active pyrimidines, and its modification is a key strategy in drug design. nih.govresearchgate.net
| Compound | C-2 Substituent | IRAK4 IC50 (nM) |
|---|---|---|
| 4 | Amino | Value for Amino (not specified) |
| 6 | Methyl | Less Potent than Amino |
| 7 | Ethyl | Less Potent than Amino |
| 8 | Hydroxyl/Oxo | Inactive (>50 µM) |
| 9 | Cyclobutyl ether | Inactive (>50 µM) |
| 10 | Thiomethyl ether | Comparable to Alkyl |
| 11 | Dimethyl amine | Comparable to Alkyl |
Note: This table is based on qualitative descriptions of potency from the source literature; specific IC50 values were not provided for all compounds in the text. "Less Potent" indicates a weaker activity compared to the parent amino compound.
Role of Peripheral Modifications and Structural Domains
Molecular recognition between a ligand and its biological target is heavily reliant on directed interactions such as hydrogen bonds. The arrangement of hydrogen bond donors and acceptors on a molecule is fundamental to its binding affinity and specificity. researchgate.net Pyrimidine bases, like those in DNA and RNA, are classic examples where donor and acceptor properties dictate molecular pairing and recognition. researchgate.net
In the context of bioactive pyrimidines, these units are crucial for anchoring the molecule within a binding site. For example, in a series of 2-amino-4,6-disubstituted-pyrimidine derivatives, the exocyclic amino group was hypothesized to form a critical double-hydrogen bond with an asparagine residue in the target adenosine (B11128) receptor. nih.gov Similarly, for pyrimidin-4-one inhibitors of IRAK4, an intramolecular hydrogen bond is thought to pre-organize the inhibitor into a coplanar orientation that facilitates binding. nih.gov The strategic placement of these functional groups is therefore a key element in designing compounds that can effectively recognize and bind to their intended biological targets. nih.gov
In addition to hydrogen bonding, hydrophobic interactions play a significant role in ligand binding. These interactions often involve aromatic rings or alkyl chains on the periphery of the pyrimidine core that can fit into nonpolar pockets within the target protein. Docking studies of various pyrimidine-based inhibitors have shown that hydrophobic interactions contribute significantly to their binding. nih.gov For instance, in a series of anti-tubercular 2,4-diaminopyrimidine (B92962) derivatives, hydrophobic groups were intentionally added to improve cell wall penetration and interaction with the target enzyme's binding site. mdpi.com
The interplay between electron donor and acceptor properties within the molecule also influences its bioactivity. researchgate.net The insertion of nonemissive molecules like THF into a cocrystal of donor (perylene) and acceptor (TCNB) molecules was shown to manipulate the intermolecular interactions, demonstrating how subtle changes in the electronic environment can alter molecular properties. nih.gov This principle applies to bioactive pyrimidines, where the distribution of electron density, influenced by various substituents, can affect binding affinity and functional activity.
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in drug action. Since biological systems like enzymes and receptors are chiral, they can interact differently with the different enantiomers (non-superimposable mirror images) of a chiral drug. nih.govmdpi.com For a given chiral compound, the two enantiomers should be considered as two distinct drugs, as one may be biologically active while the other is inactive or even responsible for adverse effects. nih.govresearchgate.net
When analogues of 2,6-diamino-5-fluoropyrimidin-4(1H)-one possess a chiral center, the biological activity of the individual enantiomers can differ significantly. nih.gov This difference arises from the specific three-dimensional fit required for optimal interaction with the chiral binding site on a biological target. nih.gov The use of a single, more active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and simpler pharmacokinetics. nih.gov Furthermore, the presence of fluorine can significantly influence the stereochemical behavior and conformational stability of the molecule, adding another layer of complexity and opportunity in drug design. beilstein-journals.org Therefore, evaluating the activity of individual enantiomers is a crucial aspect of SAR studies for any chiral analogue in this class.
Rational Design Principles Derived from SAR
The exploration of SAR for diaminopyrimidine scaffolds has yielded critical insights into the chemical motifs responsible for target engagement and cellular activity. These principles guide the synthetic modification of lead compounds to optimize their pharmacological profiles.
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For analogues of this compound, pharmacophore models have been developed to understand and predict their binding to specific biological targets, such as protein kinases.
The core 2,6-diaminopyrimidine structure frequently serves as a crucial scaffold for establishing key interactions within the binding site of a target protein. The amino groups at the C2 and C6 positions, along with the carbonyl group at C4, often act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental for anchoring the molecule in the correct orientation for effective binding.
In studies of related 2,4-diamino-5-fluoropyrimidine derivatives as inhibitors of Protein Kinase C theta (PKCθ), the diaminopyrimidine core was found to be a critical component of the pharmacophore. nih.gov The 5-fluoro substituent is a key modification that can influence the electronic properties of the pyrimidine ring and may also be involved in specific interactions with the target, potentially enhancing binding affinity and selectivity.
Pharmacophore models for related diaminopyrimidine and similar heterocyclic systems often highlight the importance of several key features:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring and the exocyclic carbonyl group are typically identified as crucial HBA features.
Hydrogen Bond Donors (HBD): The exocyclic amino groups are primary HBDs, forming critical hydrogen bonds with the target protein.
Hydrophobic (HY) or Aromatic (AR) Features: Substituents attached to the pyrimidine core can introduce hydrophobic or aromatic interactions that contribute to binding affinity and can be modulated to improve selectivity. For instance, in a series of 2,4-diamino-5-deazapteridine inhibitors, a pharmacophore model consisted of two hydrogen bond acceptors, one hydrophobic feature, and one aromatic ring feature. nih.gov
The table below illustrates a hypothetical pharmacophore model for a 2,6-diaminopyrimidine scaffold based on common findings in related structures.
| Pharmacophoric Feature | Structural Element of 2,6-Diaminopyrimidin-4(1H)-one | Potential Interaction with Target |
| Hydrogen Bond Donor | Amino group at C2 | Forms hydrogen bonds with acceptor groups on the protein. |
| Hydrogen Bond Donor | Amino group at C6 | Forms hydrogen bonds with acceptor groups on the protein. |
| Hydrogen Bond Acceptor | Carbonyl group at C4 | Forms hydrogen bonds with donor groups on the protein. |
| Hydrogen Bond Acceptor | Ring Nitrogen at N1 or N3 | Can participate in hydrogen bonding. |
| Halogen Bond/Hydrophobic Interaction | Fluoro group at C5 | Can form halogen bonds or participate in hydrophobic interactions. |
Optimizing the cellular potency of a compound involves enhancing its ability to exert its biological effect in a cellular context. This requires a balance of target affinity, cell permeability, and metabolic stability. SAR studies provide a roadmap for modifying a lead compound to improve these properties.
Improving Membrane Permeability:
A significant challenge in drug design is ensuring that a compound can effectively cross the cell membrane to reach its intracellular target. For diaminopyrimidine derivatives, several strategies can be employed to enhance cell permeability:
Modulation of Lipophilicity: The introduction of lipophilic groups can improve passive diffusion across the cell membrane. However, a careful balance must be maintained, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.
Reduction of Polar Surface Area (PSA): High PSA is often associated with poor membrane permeability. Modifications that reduce the number of exposed polar atoms can enhance cellular uptake.
Introduction of Intramolecular Hydrogen Bonds: Forming an intramolecular hydrogen bond can mask polar functional groups, effectively reducing the molecule's polarity and improving its ability to cross the lipid bilayer.
In the context of 2,4-diamino-5-fluoropyrimidine derivatives, modifications at the amino groups or other positions on the pyrimidine ring with various substituents have been explored to optimize physicochemical properties, including permeability. nih.gov
Enhancing Target Engagement and Mitigating Efflux:
Once inside the cell, the compound must effectively bind to its target and avoid being removed by cellular efflux pumps, such as P-glycoprotein (P-gp).
Structure-Based Design: Utilizing the crystal structure of the target protein can guide the design of analogues with improved binding affinity. Modifications can be made to exploit specific pockets or interactions within the active site.
Mitigating P-gp Liability: P-gp is a transmembrane protein that can actively transport a wide range of substrates out of the cell, leading to reduced intracellular drug concentrations. SAR studies can identify structural motifs that are recognized by P-gp. For example, in the optimization of 2,4-diamino-5-fluoropyrimidine derivatives, specific structural modifications were shown to significantly reduce P-gp liability. nih.gov
The following table summarizes strategies and their impact on cellular potency, based on findings from related diaminopyrimidine analogues.
| Strategy | Structural Modification Example | Desired Outcome |
| Increase Lipophilicity | Addition of an alkyl or aryl group to an exocyclic amine. | Improved cell membrane permeability. |
| Reduce Polar Surface Area | Masking of polar groups through derivatization (e.g., acylation of an amine). | Enhanced passive diffusion across the cell membrane. |
| Mitigate P-gp Efflux | Introduction of specific polar or bulky groups to disrupt P-gp recognition. | Increased intracellular concentration of the compound. |
| Enhance Target Affinity | Addition of a substituent that forms a new interaction with the target's binding site. | Increased potency at the molecular target. |
By systematically applying these rational design principles derived from SAR studies, researchers can iteratively refine the structure of this compound and its analogues to develop compounds with enhanced target specificity and optimized cellular potency for use in research models.
Computational Chemistry and Molecular Modeling Investigations
Ligand-Protein Interaction Analysis
Understanding how a potential drug molecule, or ligand, interacts with its protein target is fundamental to pharmacology. Computational methods provide a detailed view of these interactions at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand such as 2,6-Diamino-5-fluoropyrimidin-4(1H)-one binds to the active site of a target protein.
While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to pyrimidine (B1678525) derivatives. For instance, molecular docking studies on other pyrimidine derivatives have been used to predict their binding affinities and modes of interaction with various protein targets, such as cyclin-dependent kinases (CDKs). researchgate.net These studies often reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex. The docking scores from these simulations can be used to rank potential drug candidates and prioritize them for further experimental testing. researchgate.net For this compound, the amino groups and the carbonyl group are likely to act as hydrogen bond donors and acceptors, respectively, while the fluorine atom can modulate the electronic properties of the ring and influence binding affinity.
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking and to study the conformational changes that may occur upon binding.
For pyrimidine-based inhibitors, MD simulations have been employed to understand the dynamic behavior of the compound within the active site of the target protein. acs.org These simulations can reveal the flexibility of the ligand and the protein, the role of water molecules in the binding interface, and the free energy of binding. This information is critical for optimizing the lead compound to improve its potency and selectivity. In the case of this compound, MD simulations could elucidate the stability of its interactions with a target protein and identify any conformational rearrangements that might affect its biological activity.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design and optimize ligands.
A co-crystal structure, obtained through X-ray crystallography, shows the ligand bound to its protein target at atomic resolution. This provides invaluable information for lead optimization. The development of cocrystals is largely based on the principles of crystal engineering, where supramolecular synthons are used to manipulate intermolecular interactions. acs.org By controlling the crystal packing, cocrystals with desired properties can be designed. acs.org
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Fragment-based drug design (FBDD) is another powerful approach that starts with identifying small, low-molecular-weight fragments that bind to the target protein. numberanalytics.comnumberanalytics.comnih.gov These fragments are then grown or linked together to produce a more potent lead compound. numberanalytics.comnih.gov
The pyrimidine scaffold is a common feature in many fragment libraries due to its versatility and ability to form various interactions. mdpi.com FBDD has several advantages, including higher hit rates and the ability to explore a wider range of chemical space. numberanalytics.com In the context of pyrimidine research, virtual screening could be used to identify novel pyrimidine-containing compounds with desired biological activities. Fragment-based approaches can be particularly useful in identifying novel binding modes and chemotypes that may not be discovered through traditional high-throughput screening. numberanalytics.com
Theoretical Studies on Molecular Properties and Reactivity
Theoretical studies, often employing quantum mechanics, can provide deep insights into the electronic properties and reactivity of a molecule. Density Functional Theory (DFT) is a popular method for such investigations. researchgate.net
Theoretical studies on molecules similar to this compound, such as 2,6-diamino-4(3H)-pyrimidinone, have been conducted to understand their molecular structure and tautomeric forms. researchgate.net Such studies can reveal details about bond lengths, bond angles, and electron distribution, which in turn clarify the chemical properties of the compound. researchgate.net For instance, DFT calculations can be used to determine the molecular electrostatic potential (MEP) surface, which helps in understanding hydrogen bonding and other intermolecular interactions. researchgate.net Furthermore, calculations of frontier molecular orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and its susceptibility to nucleophilic or electrophilic attack. mdpi.com Similar theoretical investigations on this compound would be valuable in predicting its chemical behavior and its potential to interact with biological targets.
Tautomerism and Conformational Analysis of Pyrimidinones
Pyrimidin-4(1H)-one derivatives, including this compound, can exist in different tautomeric forms. The most common are the keto and enol forms. In the case of this compound, the primary tautomeric equilibrium is between the 4(1H)-one (lactam) and the 4-hydroxypyrimidine (B43898) (lactim) forms. Furthermore, the amino groups at positions 2 and 6 can also participate in amino-imino tautomerism.
Computational studies on similar pyrimidinone systems, such as 5-fluorouracil (B62378) and 2-amino-6-methyl pyrimidine-4-one, have consistently shown that the keto (lactam) form is generally the most stable tautomer in both the gas phase and in solution. Density Functional Theory (DFT) calculations have been employed to determine the relative energies of these tautomers. For instance, studies on 2-amino-6-methyl pyrimidine-4-one indicate a higher stability for the keto tautomer, a trend that is expected to hold for this compound. The stability of the keto form is often attributed to greater resonance stabilization and more favorable intramolecular interactions.
The presence of the fluorine atom at the C5 position can influence the tautomeric equilibrium. The high electronegativity of fluorine can affect the electron density distribution within the pyrimidine ring, potentially altering the relative stabilities of the tautomers. However, without specific calculations for this compound, the extent of this influence remains a subject for further investigation.
Solvation effects are also crucial in determining tautomeric preference. Computational models incorporating solvent effects, such as the Polarizable Continuum Model (PCM), have shown that polar solvents can further stabilize the more polar keto tautomer over the enol form.
Table 1: Predicted Tautomeric Forms of this compound
| Tautomeric Form | Structure | Predicted Relative Stability |
| Keto (Lactam) | ![]() | Most Stable |
| Enol (Lactim) | ![]() | Less Stable |
| Imino Tautomers | ![]() | Generally Less Stable |
Note: The relative stabilities are predictions based on computational studies of analogous pyrimidinone derivatives.
Conformational analysis of this compound would primarily involve the rotation of the amino groups. The planarity of the pyrimidine ring is expected to be largely maintained. The rotational barriers of the amino groups are generally low, allowing for rapid interconversion between different rotamers at room temperature. The preferred conformations would likely be those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the amino groups and the adjacent carbonyl or ring nitrogen atoms.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound dictates its reactivity. The pyrimidine ring is an electron-deficient system, which is further influenced by the electron-withdrawing fluorine atom and the electron-donating amino groups.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the reactivity of a molecule.
HOMO: For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyrimidine ring. This suggests that the initial sites for electrophilic attack would be the nitrogen atoms of the amino groups or the carbon atoms of the ring with higher electron density.
LUMO: The LUMO is anticipated to be distributed over the electron-deficient pyrimidine ring, particularly on the carbon atoms double-bonded to nitrogen and the carbonyl carbon. This indicates that these sites are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO provides an indication of the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution in a molecule. For this compound, the ESP map would be expected to show negative potential (red/yellow) around the carbonyl oxygen and the ring nitrogen atoms, indicating their susceptibility to electrophilic attack and their ability to act as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups and the N-H of the ring, highlighting their role as hydrogen bond donors.
Reactivity Descriptors: Quantum chemical calculations can provide various reactivity descriptors, such as Fukui functions and local softness, to predict the most reactive sites for specific types of reactions.
Nucleophilic Attack: The sites most prone to nucleophilic attack are predicted to be the carbonyl carbon (C4) and the carbon atom bonded to fluorine (C5).
Electrophilic Attack: The amino groups and the ring nitrogen atoms are the most likely sites for electrophilic attack.
The presence of the fluorine atom is expected to have a significant impact on the reactivity. Its strong electron-withdrawing nature will increase the acidity of the N-H protons and make the adjacent carbon atom (C5) a potential site for nucleophilic substitution, although such reactions on aromatic rings are generally challenging.
Table 2: Predicted Electronic Properties and Reactivity Sites of this compound
| Property | Prediction |
| HOMO Localization | Primarily on amino groups and pyrimidine ring |
| LUMO Localization | Primarily on the pyrimidine ring, especially C2, C4, and C6 |
| Most Nucleophilic Sites | Amino groups, ring nitrogens |
| Most Electrophilic Sites | Carbonyl carbon (C4), C5 |
| Effect of Fluorine | Increases electrophilicity of the ring, particularly at C5 |
Note: These predictions are based on the general electronic effects of the substituent groups and computational studies of similar molecules.
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For 2,6-Diamino-5-fluoropyrimidin-4(1H)-one, ¹H NMR would be used to identify the protons attached to nitrogen and the pyrimidine (B1678525) ring. The amino groups (-NH₂) would be expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The proton on the imino nitrogen of the ring (N1-H) would also be observable.
¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The carbon atoms in the pyrimidine ring would appear at distinct chemical shifts influenced by their neighboring atoms (nitrogen, fluorine, and oxygen). The fluorine atom at the C5 position would induce characteristic splitting patterns in the ¹³C spectrum for the C5 and adjacent carbons (C4 and C6) due to C-F coupling, providing definitive evidence for its location.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Diaminopyrimidine Scaffold. Note: The following data are illustrative for a compound with the structure of this compound, as specific experimental data was not available in the reviewed literature. Actual shifts may vary based on solvent and experimental conditions.
| Analysis | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| ¹H NMR | -NH₂ (C2) | 5.5 - 6.5 | Broad Singlet |
| -NH₂ (C6) | 6.0 - 7.0 | Broad Singlet | |
| N1-H | 10.0 - 11.0 | Broad Singlet | |
| ¹³C NMR | C2 | ~155 | Singlet |
| C4 | ~160 | Doublet (²JC-F ≈ 15-25 Hz) | |
| C5 | ~135 | Doublet (¹JC-F ≈ 230-250 Hz) | |
| C6 | ~150 | Doublet (²JC-F ≈ 10-20 Hz) |
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. uobasrah.edu.iq Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.
For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amino groups (-NH₂) and the secondary amine within the ring (N-H) would appear as prominent bands in the region of 3100-3500 cm⁻¹. The carbonyl group (C=O) of the pyrimidinone ring would produce a strong, sharp absorption band typically around 1650-1700 cm⁻¹. Other significant peaks would include C=N and C=C stretching vibrations within the aromatic ring (1500-1650 cm⁻¹) and a C-F stretching band, which is typically found in the 1000-1400 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amine (N-H) | Stretch | 3100 - 3500 | Medium-Strong, Broad |
| Carbonyl (C=O) | Stretch | 1650 - 1700 | Strong, Sharp |
| Alkene/Imine (C=C/C=N) | Stretch | 1500 - 1650 | Medium-Variable |
| Carbon-Fluorine (C-F) | Stretch | 1000 - 1400 | Strong |
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a compound, serving as a powerful confirmation of its identity.
For this compound, HRMS would be used to confirm its molecular formula, C₄H₅FN₄O. The instrument measures the mass with sufficient resolution to distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally measured mass should align with the calculated theoretical mass to within a very small margin of error (typically < 5 ppm).
Table 3: High-Resolution Mass Spectrometry Data for this compound.
| Parameter | Value |
| Molecular Formula | C₄H₅FN₄O |
| Calculated Exact Mass ([M+H]⁺) | 145.0520 |
| Expected HRMS Result ([M+H]⁺) | 145.0520 ± 0.0007 (for 5 ppm error) |
Chromatographic Separation and Purity Assessment in Research Synthesis
Chromatographic techniques are fundamental for monitoring the progress of chemical reactions and for purifying the resulting products. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. researchgate.netrsc.org By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it with an appropriate solvent system (eluent), the components of the mixture separate based on their polarity. The starting materials, intermediates, and the final product will typically have different retention factors (Rƒ values), allowing for a visual assessment of the reaction's completion. For the synthesis of a polar compound like this compound, a polar eluent system, such as a mixture of ethyl acetate/methanol (B129727) or chloroform/methanol, would likely be employed to achieve effective separation on a silica plate.
Table 4: Illustrative TLC Monitoring of a Synthesis Reaction.
| Compound | Polarity | Expected Rƒ Value | Visualization |
| Starting Material | Less Polar | ~0.7 | UV light (254 nm) |
| Product | More Polar | ~0.3 | UV light (254 nm) |
| Eluent System: Chloroform/Methanol (9:1) |
Recrystallization is a primary technique for the purification of solid organic compounds. The method relies on the principle that the solubility of a compound in a solvent generally increases with temperature. An impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution.
For a polar, hydrogen-bond-donating and -accepting molecule like this compound, suitable recrystallization solvents would likely include polar protic solvents such as water or ethanol, or polar aprotic solvents like dimethylformamide (DMF), or mixtures thereof. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The process of cooling, sometimes to temperatures between -5 to 0°C, promotes the formation of pure crystals which can then be isolated by filtration. chemicalbook.com
Applications in Chemical Biology Research and Tool Development
Pyrimidine (B1678525) Scaffold as a Versatile Synthetic Intermediate
The inherent chemical characteristics of the 2,6-diaminopyrimidin-4-one core make it a highly adaptable building block in organic synthesis. ontosight.ai The electron-deficient nature of the pyrimidine ring, coupled with the nucleophilic amino groups, allows for a wide array of chemical modifications, enabling the construction of diverse and complex molecular architectures. thieme.com
The 2,6-diaminopyrimidine scaffold is a well-established precursor for the synthesis of fused heterocyclic systems, which are prevalent in biologically active molecules. The amino groups at the C2 and C6 positions can act as nucleophiles, participating in condensation and cyclization reactions with various electrophiles to construct bicyclic and tricyclic ring systems.
For instance, reacting 2,4-diamino-6-hydroxypyrimidine (B22253) (a close analog) with phosphorus oxychloride yields 2,4-diamino-6-chloropyrimidine. mdpi.com This chlorinated intermediate is then susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, which can be further elaborated into more complex structures. mdpi.com Multi-step synthetic routes starting from diaminopyrimidines have been successfully employed to create libraries of fused pyrimidine derivatives, such as pyrazolo[4,3-b]pyridines and other complex polycyclic systems. frontiersin.org
| Starting Material | Reaction Type | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| 2,4-Diamino-6-hydroxypyrimidine | Chlorination followed by Nucleophilic Substitution | Substituted 2,4-Diaminopyrimidines | Creates key intermediates for further functionalization. mdpi.com |
| Aminopyrimidine Derivatives | Condensation/Cyclization | Fused Pyrimidines (e.g., Pteridines, Pyrido[2,3-d]pyrimidines) | Generates biologically relevant scaffolds for drug discovery. |
| Diaminopyrimidine & Aldehydes | Multicomponent Reaction | Pyrido-dipyrimidines | Efficiently builds complex tricyclic systems in a single step. |
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study that target's function in a complex biological environment. The diaminopyrimidine scaffold is an excellent starting point for creating such probes. Its ability to be readily modified allows for the attachment of reporter groups (like fluorescent dyes), affinity tags (like biotin), or photo-reactive cross-linking groups.
For example, derivatives of 2,6-diaminopyridine, a structurally related scaffold, have been synthesized and investigated as fluorescent probes for detecting transition metal ions. nih.gov The amino groups play a crucial role in the molecule's photophysical properties, where interaction with a metal ion can cause a detectable shift in the fluorescence spectrum. nih.gov Similarly, 2,6-diaminopurine (B158960), another related compound, has been incorporated into oligonucleotide probes to enhance DNA hybridization, improving the sensitivity of genotyping assays. nih.gov This highlights the potential of the 2,6-diamino-5-fluoropyrimidin-4(1H)-one core to be developed into highly specific probes for nucleic acids or proteins, where the pyrimidinone core acts as a recognition element and appended functionalities provide the detection signal.
Development of Biochemical Assays and Screening Platforms
Derivatives of this compound, particularly those developed as enzyme inhibitors, are instrumental in the creation of biochemical assays. These assays are crucial for drug discovery, enabling high-throughput screening of compound libraries and detailed mechanistic studies of lead candidates.
In vitro enzyme assays are the first step in characterizing the potency of a potential inhibitor. nih.gov These cell-free systems measure the direct effect of a compound on the activity of a purified target enzyme. For kinase inhibitors derived from diaminopyrimidine scaffolds, assays typically measure the inhibition of phosphate (B84403) transfer from ATP to a substrate peptide.
The potency of an inhibitor is quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.org Numerous studies have reported the development of potent kinase inhibitors based on diaminopyrimidine and diaminopyrimidin-4-one scaffolds. For example, a series of 2,6-diaminopyrimidin-4-one derivatives were identified as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), with optimized compounds showing IC50 values in the nanomolar range. nih.gov Similarly, diaminopyrimidine-based compounds have been developed as potent inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), with the lead compound exhibiting an IC50 of 11 nM. nih.gov
| Compound Series | Target Enzyme | Reported IC50 Value | Reference |
|---|---|---|---|
| 2,6-Diaminopyrimidin-4-one Derivative (Compound 16) | IRAK4 | 27 nM | nih.gov |
| Diaminopyrimidine Derivative (Compound 1) | MTHFD2 | 11 nM | nih.gov |
| Diaminopyrimidine Derivative (Compound 3) | MTHFD2 | 47 nM | nih.gov |
| 2,6-Diaminopyrimidin-4-one Derivative (Compound 31) | IRAK4 | 93 nM | nih.gov |
While in vitro assays confirm direct target engagement, cell-based assays are essential to determine if a compound is effective in a more complex biological context. reactionbiology.com These assays measure the compound's ability to modulate cellular processes like proliferation, survival, or specific signaling pathways.
For anticancer agents developed from the diaminopyrimidine scaffold, anti-proliferative activity is a key metric. Assays such as the MTT assay are used to measure the metabolic activity of cancer cells after treatment, which correlates with the number of viable cells. For instance, novel 2,4-diaminopyrimidine (B92962) derivatives were evaluated for their anti-proliferative effects against several cancer cell lines, including A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast). rsc.org One of the most promising compounds, 9k, showed potent activity across all cell lines, with an IC50 value of 2.14 µM against A549 cells. rsc.org Another study on diaminopyrimidine derivatives targeting Focal Adhesion Kinase (FAK) identified compound A12, which potently inhibited the proliferation of A549 and MDA-MB-231 cancer cells with IC50 values of 130 nM and 94 nM, respectively. nih.gov
| Compound | Target Pathway | Cell Line | Cellular IC50 | Reference |
|---|---|---|---|---|
| Compound 9k | General Proliferation | A549 (Lung Cancer) | 2.14 µM | rsc.org |
| Compound 13f | General Proliferation | HCT-116 (Colon Cancer) | 2.78 µM | rsc.org |
| Compound A12 | FAK Signaling | MDA-MB-231 (Breast Cancer) | 94 nM | nih.gov |
| Compound A12 | FAK Signaling | A549 (Lung Cancer) | 130 nM | nih.gov |
Contributions to Understanding Biological Pathways
By developing potent and selective inhibitors for specific enzymes, compounds derived from the this compound scaffold serve as powerful tools to dissect complex biological pathways. Inhibiting a single component of a pathway and observing the downstream cellular consequences allows researchers to elucidate the function of that component and its role in health and disease.
For example, the development of selective inhibitors for kinases like FAK and IRAK4 has been crucial for understanding their roles in cancer and inflammation. nih.govnih.gov FAK is a key protein in pathways related to cell adhesion, proliferation, and migration. nih.gov Using inhibitors like the diaminopyrimidine-based compound A12, researchers can block FAK activity and study the resulting effects on these cancer-promoting processes. nih.gov Similarly, IRAK4 is a critical kinase in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. Selective inhibitors based on the 2,6-diaminopyrimidin-4-one core have enabled the probing of this pathway's role in inflammatory diseases, validating IRAK4 as a therapeutic target. nih.govnih.gov The use of these molecular tools provides a more nuanced understanding of cellular signaling networks than genetic knockout methods, as they allow for acute and reversible inhibition of protein function.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the applications of This compound in the precise areas of elucidating enzyme roles in metabolism or providing insights into T-cell biology and immunomodulation.
Research on related compounds, such as the broader class of fluorinated pyrimidines (e.g., 5-fluorouracil), shows significant activity in metabolic pathways, particularly through the inhibition of enzymes like thymidylate synthase. mdpi.comnih.govaacrjournals.org Similarly, various diaminopyrimidine derivatives have been investigated for a range of biological activities. However, the specific biological roles and applications of this compound in the requested contexts have not been detailed in the accessible literature.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content inclusions at this time.
Future Research Trajectories and Interdisciplinary Opportunities
Exploration of Novel Synthetic Pathways for 2,6-Diamino-5-fluoropyrimidin-4(1H)-one Analogues
The future of research on this compound heavily relies on the ability to generate a diverse library of analogues for comprehensive screening and structure-activity relationship (SAR) studies. While classical synthetic routes provide a basis, the exploration of novel, more efficient, and versatile synthetic pathways is a critical research avenue. Future work in this area will likely focus on:
Combinatorial Chemistry: Employing high-throughput combinatorial synthesis techniques to rapidly generate large libraries of analogues. This involves systematically modifying the pyrimidine (B1678525) core with a wide array of functional groups at the amino positions and potentially exploring substitutions for the fluorine atom.
Modern Catalysis: Investigating the use of advanced catalytic systems, such as transition-metal catalysts, to facilitate challenging bond formations and introduce chemical diversity with high selectivity and yield. This can enable the synthesis of previously inaccessible derivatives.
Scaffold Hopping and Bioisosteric Replacement: Designing and synthesizing analogues where the pyrimidine core is replaced by other heterocyclic systems that may mimic its essential binding features while offering improved physicochemical or pharmacological properties. For instance, synthetic strategies used to create novel aminopyrimidine-2,4-diones and 6-aryl-pteridines could be adapted for this purpose. nih.gov Similarly, methods for synthesizing 1,2,6-thiadiazinone kinase inhibitors from a dichlorinated thiadiazinone precursor could inspire new routes for pyrimidine analogues. mdpi.com
These synthetic explorations are fundamental to providing a robust collection of compounds necessary for detailed biological and computational evaluation.
Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level
Initial biological screenings may identify promising activities for this compound analogues, but a profound understanding of their mechanism of action at the molecular level is essential for further development. The 2,4-diaminopyrimidine (B92962) scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in molecules that inhibit kinases and dihydrofolate reductase (DHFR). nih.gov Future research should therefore focus on:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets with which the compound and its analogues interact.
Enzyme Kinetics and Inhibition Studies: Performing detailed kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for identified enzyme targets. This is crucial for understanding how the compound affects the enzyme's function.
Structural Biology: Employing X-ray crystallography or cryo-electron microscopy (cryo-EM) to solve the three-dimensional structure of the compound bound to its target protein. This provides invaluable, atomic-level insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern binding affinity and selectivity.
Cellular Assays: Moving beyond isolated proteins to study the compound's effects in cellular models. This includes assessing its impact on specific signaling pathways, cell cycle progression, apoptosis, and other cellular processes to confirm that the molecular activity translates into a desired cellular response. For example, the mechanism for some related compounds involves the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV, leading to cell death. nih.gov
A thorough mechanistic understanding is crucial for rational drug design and for predicting potential on-target and off-target effects.
Advanced SAR and Computational Modeling for Targeted Compound Design
Structure-Activity Relationship (SAR) studies are central to optimizing a lead compound. By systematically modifying the chemical structure and measuring the resulting impact on biological activity, researchers can identify which parts of the molecule are essential for its function. Future efforts will integrate experimental SAR with advanced computational modeling to accelerate the design-synthesize-test cycle.
Systematic Analogue Synthesis: Building upon the novel synthetic pathways described in section 8.1, researchers will create focused libraries of compounds where specific regions of the molecule are altered. For example, studies on related 2,4-diamino-5-substituted pyrimidines have shown how modifying substituents on a benzyl (B1604629) ring can dramatically alter potency and selectivity against DHFR from different species. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical properties of the analogues with their biological activities. These models can then be used to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates.
Molecular Docking and Scoring: Using computer simulations to predict how different analogues will bind to the three-dimensional structure of a target protein. mdpi.com This helps in visualizing the binding mode and estimating the binding affinity, guiding the design of new derivatives with improved interactions.
Molecular Dynamics (MD) Simulations: Running simulations that model the dynamic movements of the compound and its target protein over time. MD simulations can provide a more accurate assessment of binding stability and help to understand the energetic factors that contribute to the interaction.
The synergy between experimental synthesis and computational modeling allows for a more targeted and efficient exploration of chemical space, reducing the time and resources required to develop optimized compounds.
Integration with Systems Biology Approaches for Network-Level Understanding
While traditional pharmacology often focuses on a single target, systems biology provides a holistic view by studying the complex network of interactions within a biological system. drugtargetreview.comfrontiersin.org Integrating systems biology approaches can reveal broader biological consequences of a compound's activity, uncover novel mechanisms, and identify potential off-target effects.
'Omics' Profiling: Employing genomics, transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels) to obtain a global snapshot of the cellular state after treatment with this compound or its analogues. drugtargetreview.com This can reveal unexpected changes in pathways and cellular processes.
Protein-Protein Interaction (PPI) Network Analysis: Mapping the identified drug targets onto complex PPI networks to understand how inhibiting a single protein might affect its interaction partners and downstream signaling cascades. mdpi.com This network-level view can help predict system-wide effects and potential liabilities. drugtargetreview.com
Pathway Analysis: Using bioinformatics tools to analyze 'omics' data and identify which biological pathways are most significantly perturbed by the compound. This can help to confirm the intended mechanism of action or reveal novel ones.
Predictive Modeling: Developing computational models of biological networks to simulate the effects of inhibiting a specific target. drugtargetreview.com These models can generate hypotheses about drug resistance mechanisms and identify potential combination therapies that might be more effective.
By adopting a systems-level perspective, researchers can gain a more comprehensive understanding of a compound's biological impact, moving beyond a single-target paradigm to a more nuanced network-based view. frontiersin.org
Development of Prodrug Strategies and Delivery Systems for Research Applications
For a compound to be a useful research tool, it must possess appropriate physicochemical properties that allow it to reach its target in experimental systems (e.g., cell culture or in vivo models). Properties like poor solubility, low permeability, or rapid metabolism can hinder its utility. Prodrug strategies and advanced delivery systems can overcome these limitations. acs.orgnih.gov
Prodrug Design: A prodrug is an inactive or less active derivative of a compound that is converted into the active form within the body or cell. baranlab.org Future research could involve designing prodrugs of this compound to:
Enhance Solubility: Attaching a polar moiety (e.g., a phosphate (B84403) or amino acid) to improve solubility in aqueous media for easier handling in experiments.
Increase Permeability: Masking polar groups with lipophilic promoieties to enhance the compound's ability to cross cellular membranes. nih.gov
Improve Stability: Modifying metabolically labile parts of the molecule to prevent premature degradation.
Advanced Delivery Systems: Encapsulating the compound in a carrier system can control its release and improve its delivery to the site of action. nih.gov Potential systems for research applications include:
Nanoparticles: Formulating the compound within biodegradable polymer nanoparticles (e.g., PLGA) can provide sustained release over time. nih.gov
Liposomes: Encapsulating the compound in lipid-based vesicles can improve solubility and alter its distribution profile in biological systems.
Polymer Conjugates: Covalently attaching the compound to a polymer backbone can extend its half-life and potentially target it to specific tissues or cells.
Developing these strategies is crucial for ensuring that promising compounds can be effectively evaluated in a wide range of preclinical research models. nih.gov
Conclusion: Current Status and Future Outlook of 2,6 Diamino 5 Fluoropyrimidin 4 1h One Research
Summary of Key Academic Contributions
Research into 2,6-diamino-5-fluoropyrimidin-4(1H)-one and structurally similar compounds has yielded several key insights. The core value of this chemical motif lies in its function as a versatile scaffold that can be chemically modified to target various biological molecules.
A significant area of contribution has been in the development of broad-spectrum antiviral agents. While research on the exact this compound is specific, studies on the closely related 2,6-diaminopurine (B158960) chemotype have demonstrated the potential of such scaffolds. For instance, derivatives have shown potent activity against a range of viruses including Dengue, Zika, West Nile, and Influenza A viruses, with IC50 values in the low micromolar range. nih.gov These findings underscore the utility of the diaminopyrimidine core in generating molecules that can address emerging and re-emerging viral threats. nih.gov
Another critical academic contribution is the exploration of diaminopyrimidinone derivatives as kinase inhibitors. Research has focused on their potential to inhibit enzymes like Interleukin-1 receptor-associated kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the pyrimidinone core can lead to potent and highly selective kinase inhibitors, demonstrating the scaffold's value in designing targeted therapies for inflammatory diseases. nih.gov The divergence in SAR between aminopyrimidines and aminopyrimidinones highlights the subtle yet critical role of the core structure in determining biological activity. nih.gov
The academic community has also contributed by establishing synthetic routes to these complex heterocyclic compounds. The synthesis often involves multi-step processes, starting from materials like 2,4-diamino-6-hydroxyprimidine and employing chlorination followed by nucleophilic substitution to build the core structure. mdpi.com These synthetic advancements are crucial for enabling further biological evaluation and optimization of lead compounds.
Outstanding Research Questions and Challenges
Despite the progress, several challenges and unanswered questions remain, defining the forward edge of research in this area.
A primary challenge is achieving optimal pharmacokinetic properties. While derivatives have shown excellent potency in vitro, issues such as low bioavailability have been noted. nih.gov For example, carboribose-containing IRAK4 inhibitors demonstrated poor bioavailability, necessitating further chemical modifications to replace the problematic moiety with structures like piperidine (B6355638) rings to improve in vivo performance. nih.gov Overcoming the hurdle of translating high in vitro potency into in vivo efficacy remains a significant focus.
Another challenge lies in understanding and mitigating metabolic instability. Metabolite identification studies on related compounds have indicated that oxidative and conjugative metabolism can be major concerns, particularly on appended ring systems. nih.gov Future research must prioritize the design of analogs with enhanced metabolic stability to ensure sufficient drug exposure and therapeutic effect.
Furthermore, a key research question is the precise mechanism of action for many of these compounds. While some derivatives are designed to target specific enzymes like kinases or viral polymerases, the exact molecular interactions are not always fully elucidated. nih.govnih.gov Deeper mechanistic studies, including co-crystallization with target proteins and advanced cellular assays, are necessary to rationalize observed activities and guide future rational drug design. The development of drug resistance to antiviral and antibacterial agents is a persistent threat, and understanding the potential for resistance to this class of compounds is a critical, yet under-explored, area.
Long-Term Significance in Chemical Biology and Medicinal Chemistry Research
The this compound scaffold and its analogs are poised to have a lasting impact on chemical biology and medicinal chemistry. The core structure represents a "privileged scaffold" that can be adapted to interact with multiple, distinct biological targets.
In medicinal chemistry, its long-term significance lies in its potential as a foundational structure for developing next-generation therapeutics. The demonstrated success in generating broad-spectrum antivirals is particularly notable in an era of increasing pandemic threats. nih.gov The ability to rapidly synthesize and screen libraries of these compounds could accelerate the identification of lead candidates against new viral pathogens. nih.gov Similarly, its application in creating selective kinase inhibitors contributes to the growing arsenal (B13267) of targeted therapies for cancers and inflammatory disorders. nih.gov
In the field of chemical biology, these compounds serve as valuable molecular probes to investigate complex biological pathways. Selective inhibitors derived from this scaffold can be used to dissect the roles of specific kinases (like IRAK4) in cellular signaling cascades, providing deeper insights into disease mechanisms. nih.gov The synthetic versatility of the pyrimidinone core allows for the incorporation of tags or labels, facilitating pull-down assays and other chemical biology techniques to identify novel protein targets and off-targets.
Ultimately, the continued exploration of this compound and its derivatives will fuel innovation in drug discovery. The interplay between synthetic chemistry, biological screening, and structural biology centered on this scaffold will not only yield potential new medicines but also enhance our fundamental understanding of molecular recognition and enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



